Fenisorex

Description

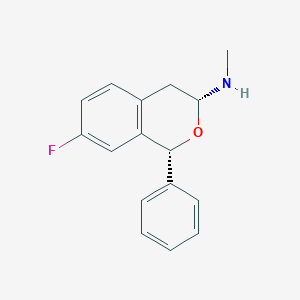

Structure

3D Structure

Properties

CAS No. |

34887-52-0 |

|---|---|

Molecular Formula |

C16H16FNO |

Molecular Weight |

257.30 g/mol |

IUPAC Name |

(1R,3R)-7-fluoro-N-methyl-1-phenyl-3,4-dihydro-1H-isochromen-3-amine |

InChI |

InChI=1S/C16H16FNO/c1-18-15-9-12-7-8-13(17)10-14(12)16(19-15)11-5-3-2-4-6-11/h2-8,10,15-16,18H,9H2,1H3/t15-,16-/m1/s1 |

InChI Key |

HEXAHJRXDZDVLR-HZPDHXFCSA-N |

SMILES |

CNC1CC2=C(C=C(C=C2)F)C(O1)C3=CC=CC=C3 |

Isomeric SMILES |

CN[C@H]1CC2=C(C=C(C=C2)F)[C@H](O1)C3=CC=CC=C3 |

Canonical SMILES |

CNC1CC2=C(C=C(C=C2)F)C(O1)C3=CC=CC=C3 |

Synonyms |

cis-7-fluoro-1-phenyl-3-isochromanmethylamine fenisorex fenisorex, hydrochloride, (cis)-(-)-isomer fenisorex, hydrochloride, (cis)-isomer fenisorex, hydrochloride, (trans)-isomer R 800 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Fenisorex and Its Structural Derivatives

Strategic Approaches to Fenisorex Core Structure Synthesis

The synthesis of the this compound core structure involves the construction of its key molecular fragments, particularly the tetrahydroquinoline moiety and the incorporation of other heterocyclic or aromatic systems.

Methodologies for Tetrahydroquinoline Moiety Construction

The tetrahydroquinoline ring system is a central feature of the this compound structure. Various methodologies exist for the synthesis of tetrahydroquinolines. One approach involves gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines, providing tetrahydroquinolines in good yields with high regioselectivity. organic-chemistry.org Another method utilizes a combination of Brønsted acid catalysis and visible-light induction for the enantioselective synthesis of 2-substituted tetrahydroquinolines from 2-aminoenones. organic-chemistry.org Chiral phosphoric acid catalysis has also been employed for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones through dehydrative cyclization followed by asymmetric reduction. organic-chemistry.org Additionally, gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation in the presence of a chiral phosphate (B84403) can yield tetrahydroquinolines with excellent enantioselectivities. organic-chemistry.org Secondary N-arylamides can undergo intermolecular dehydrative [4 + 2] aza-annulation with alkenes, followed by reduction to yield tetrahydroquinolines. organic-chemistry.org

Techniques for Heterocyclic Ring System Formation in Analog Synthesis

The synthesis of this compound analogs often involves the formation of various heterocyclic ring systems. Techniques for forming heterocyclic rings are diverse and depend on the desired ring size and heteroatoms. General strategies include cyclization reactions. slideshare.net For instance, intramolecular cyclization of organic azides catalyzed by metal complexes can yield N-heterocyclic products. researchgate.net Common named reactions are frequently employed in the formation of heterocyclic rings. wikipedia.org

Utilization of Named Reactions in this compound Synthetic Pathways

Named reactions play a significant role in the synthesis of complex organic molecules like this compound and its derivatives, providing established and often efficient routes for specific transformations. While specific named reactions directly applied to this compound synthesis are not extensively detailed in the provided snippets, the synthesis of related structures and general heterocyclic chemistry rely on a variety of named reactions. Examples of named reactions relevant to heterocyclic synthesis include the Bischler-Napieralski reaction, Pictet-Spengler reaction, and various cycloadditions. wikipedia.org The Kostanecki-Robinson reaction, which involves the condensation of a dihydroxypropiophenone with an acyl halide and a sodium salt of a carboxylic acid to form chromones, is mentioned in the context of synthesizing a related compound. archive.orgtheswissbay.ch

Enantioselective Synthesis and Stereochemical Control for this compound Isomers

Enantioselective synthesis and stereochemical control are crucial for producing specific isomers of chiral compounds like this compound. While direct methods for the enantioselective synthesis of this compound are not explicitly detailed, general approaches for achieving enantioselectivity in the synthesis of similar structures involve the use of chiral catalysts or reagents, as seen in the enantioselective tetrahydroquinoline synthesis methods. organic-chemistry.org Resolution techniques can also be applied to separate enantiomers after synthesis. research-solution.com The absolute stereochemistry can be determined by methods such as X-ray crystallography or other techniques known in the prior art, while relative stereochemistry can be determined by nuclear magnetic resonance. google.com

Rational Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

Rational design and synthesis of analogs are integral to structure-activity relationship (SAR) studies, which aim to understand how structural modifications affect biological activity. google.comnih.gov By synthesizing compounds with targeted variations based on the this compound structure, researchers can explore the impact of different substituents, ring sizes, and stereochemistry on activity. google.com Although specific SAR data for this compound analogs are not provided, the principle involves systematically altering the molecular structure and evaluating the resulting compounds for their desired properties. google.comnih.gov

Process Chemistry Research for Scalable this compound Synthesis

Process chemistry research focuses on developing efficient, cost-effective, and scalable synthetic routes suitable for large-scale production. google.comnih.govgoogle.com This involves optimizing reaction conditions, minimizing steps, improving yields, and addressing purification challenges. google.comnih.govgoogle.com While specific details on the process chemistry for this compound are not available, research in this area for other drug candidates involves developing chromatography-free methods and optimizing crystallization processes for improved purity and handling. google.comnih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Research Frameworks for Fenisorex and Its Analogs

Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

ADME studies are fundamental to characterizing how a drug moves through and is eliminated from the body. ppd.comerbc-group.com In the preclinical phase, these investigations utilize both in vitro and in vivo methods to generate a comprehensive ADME profile for Fenisorex and its analogs. ppd.compitt.edu This involves assessing oral absorption, tissue distribution, metabolic pathways, and routes of excretion. ppd.com Data from these studies are crucial for understanding potential drug exposure in target organs, identifying potential drug-drug interactions, and predicting human pharmacokinetics. pitt.edunih.govfda.govsygnaturediscovery.com

In vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are a cornerstone of early ADME profiling, evaluating the rate at which a drug candidate is metabolized by enzymes, primarily in the liver. wuxiapptec.comnuvisan.comadmescope.comcreative-biolabs.com These assays typically involve incubating this compound or its analogs with liver microsomes or hepatocytes from various species, including humans and relevant preclinical animal models (e.g., mouse, rat, dog, monkey). nuvisan.comadmescope.combioivt.com The disappearance rate of the parent compound is monitored over time, providing an estimate of its metabolic half-life and intrinsic clearance. nuvisan.comadmescope.comcreative-biolabs.com

Metabolite identification studies are performed to characterize the structures of the biotransformation products formed during these in vitro incubations. sygnaturediscovery.comwuxiapptec.comevotec.comacs.orgadmescope.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HR-MS) are commonly employed for sensitive detection and structural elucidation of metabolites. sygnaturediscovery.comnuvisan.comacs.orgadmescope.comadmescope.com Understanding the metabolic pathways and identifying major metabolites is critical for several reasons:

Identifying metabolic "soft spots" in the molecule that may require structural modification to improve stability. admescope.com

Assessing potential differences in metabolism between preclinical species and humans to inform the selection of appropriate animal models for toxicology studies. sygnaturediscovery.combioivt.comevotec.comadmescope.com

Identifying potentially active or reactive metabolites that could contribute to efficacy or toxicity. wuxiapptec.com

Illustrative Data Table: In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | Incubation Time (min) | % Parent Remaining | Half-life (t½, min) | Intrinsic Clearance (µL/min/mg protein) |

| Human | 0 | 100 | - | - |

| Human | 15 | 85 | ~60 | ~11.6 |

| Human | 30 | 70 | ||

| Human | 60 | 50 | ||

| Rat | 0 | 100 | - | - |

| Rat | 15 | 60 | ~25 | ~27.7 |

| Rat | 30 | 35 | ||

| Rat | 60 | 10 |

Note: This table presents illustrative data for demonstration purposes only and does not represent actual experimental results for this compound.

Predictive Modeling of Pharmacokinetic Properties using in silico and in vitro Data

Predictive modeling plays a significant role in preclinical PK assessment, allowing researchers to estimate in vivo PK parameters based on in silico and in vitro data. nih.govresearchgate.netnih.govacs.org This approach helps to prioritize compounds, reduce the need for extensive animal testing, and predict human pharmacokinetics. nih.govresearchgate.netnih.govpharmaron.comnih.govnih.govbiorxiv.org

Key modeling approaches include:

In silico models: These computational methods use molecular descriptors and machine learning algorithms to predict various ADME properties directly from the chemical structure of this compound or its analogs. researchgate.netnih.govnih.govbiorxiv.orguq.edu.au Examples include predicting parameters like logP, solubility, and potential metabolic sites. researchgate.netnih.gov

In vitro-in vivo extrapolation (IVIVE): This technique uses data from in vitro experiments, such as metabolic stability in microsomes or hepatocytes, to predict in vivo clearance in preclinical species and potentially humans. admescope.comwuxiapptec.commdpi.comresearchgate.netnih.govresearchgate.net Scaling factors and mathematical models (e.g., well-stirred or parallel-tube models) are used for this extrapolation. mdpi.comresearchgate.net

Physiologically Based Pharmacokinetic (PBPK) modeling: PBPK models are bottom-up, mechanistic models that integrate drug-specific parameters (derived from in vitro and in silico data) with physiological parameters of the target species (e.g., organ volumes, blood flows) to simulate the drug's concentration-time profile in various tissues and plasma. nih.govfda.govpharmaron.comnih.govmdpi.comnih.govresearchgate.netclinicalleader.com These models can predict complex PK behaviors, assess the impact of physiological changes, and support the prediction of human PK from preclinical data. nih.govfda.govpharmaron.comnih.govnih.govresearchgate.netclinicalleader.com

Illustrative Data Table: Predicted PK Parameters for this compound (Based on In Silico and In Vitro Data)

| Parameter | Predicted Value (Rat) | Prediction Method |

| Oral Bioavailability (%) | ~50 | IVIVE + In Silico Model |

| Plasma Clearance (mL/min/kg) | ~40 | IVIVE (Hepatocytes) |

| Volume of Distribution (L/kg) | ~1.5 | In Silico Model |

| Half-life (hours) | ~3 | PBPK Model |

Note: This table presents illustrative data for demonstration purposes only and does not represent actual predicted results for this compound.

Development and Application of Preclinical Animal Models for Pharmacological Mechanism Assessment (excluding behavioral/efficacy endpoints)

Preclinical animal models are indispensable for investigating the pharmacological mechanisms of this compound and its analogs in a living system. While efficacy and behavioral endpoints are excluded from this section, animal models are crucial for assessing target engagement, pathway modulation, and the pharmacodynamic consequences of drug exposure at a mechanistic level. windows.netnih.gov

Studies in animal models can involve:

Target Engagement Studies: Measuring the binding of this compound or its analogs to their intended molecular target in relevant tissues or cells within the animal.

Biomarker Assessment: Evaluating changes in specific biomarkers (e.g., protein levels, enzyme activity, gene expression) that are indicative of the drug's interaction with its target and downstream signaling pathways. nih.gov

Mechanism-Based PD Studies: Investigating the biochemical and physiological effects of the drug that are directly related to its proposed mechanism of action, excluding overt behavioral or disease symptom improvements. nih.gov This might involve assessing cellular responses, organ function changes, or pathway activity in relevant tissues after administration of this compound or its analogs.

The selection of appropriate animal models depends on the known or hypothesized mechanism of action of this compound and the availability of models that recapitulate relevant aspects of the biological system or disease pathway. windows.net Careful study design, including appropriate dosing, sampling times, and analytical methods, is essential to obtain meaningful data on pharmacological mechanism assessment. windows.net

Prodrug Strategies for Modulating Pharmacokinetic Profiles of this compound-Type Compounds

Prodrug strategies involve chemically modifying a drug candidate (the parent drug) into an inactive or less active precursor (the prodrug) that is subsequently converted back to the active drug within the body. nih.govmdpi.compharmacologycanada.orgpharmatutor.orgslideshare.netijnrd.orgfiveable.meresearchgate.netresearchgate.netmdpi.com This approach is often employed to overcome undesirable physicochemical or pharmacokinetic properties of the parent compound, such as poor solubility, low permeability, or rapid metabolism, thereby improving its ADME profile. nih.govmdpi.compharmacologycanada.orgpharmatutor.orgslideshare.netijnrd.orgfiveable.meresearchgate.netresearchgate.netmdpi.com

For this compound-type compounds, prodrug design could be utilized to:

Improve Solubility: Enhancing aqueous solubility for better formulation and absorption. nih.govmdpi.compharmacologycanada.orgslideshare.netijnrd.orgfiveable.meresearchgate.net For example, adding polar groups like phosphates can significantly increase solubility. nih.gov

Increase Permeability: Improving membrane penetration for better absorption and distribution. mdpi.compharmacologycanada.orgslideshare.netfiveable.meresearchgate.netresearchgate.net Lipophilic promoieties can be attached to enhance permeability. pharmacologycanada.org

Reduce Rapid Metabolism: Masking metabolic labile sites to decrease the rate of breakdown and prolong exposure. slideshare.netmdpi.com

Targeted Delivery: Designing prodrugs that are selectively activated at the site of action, potentially reducing off-target effects. nih.govslideshare.netijnrd.orgresearchgate.netresearchgate.net

The design of a prodrug for this compound would involve selecting an appropriate promoiety and a cleavable linker that allows for efficient conversion back to the active this compound in vivo. nih.govmdpi.compharmacologycanada.orgpharmatutor.orgslideshare.netijnrd.orgfiveable.meresearchgate.netresearchgate.netmdpi.com Preclinical studies on this compound prodrugs would evaluate their improved ADME properties compared to the parent compound, confirming their conversion to this compound and assessing the PK profile of the released active drug.

Illustrative Example: Hypothetical this compound Prodrug (this compound-Phosphate)

A hypothetical prodrug, this compound-Phosphate, could be designed to improve the aqueous solubility of this compound. By attaching a phosphate (B84403) group (a polar promoiety) to a suitable functional group on the this compound molecule via a labile linker, the solubility could be significantly increased. Upon administration, enzymes (phosphatases) in the body would cleave the phosphate group, releasing the active this compound. Preclinical studies would compare the solubility, absorption, and PK profile of this compound-Phosphate to that of this compound.

Structure Activity Relationship Sar and Computational Chemistry Studies on Fenisorex Frameworks

Design Principles for Modifying Fenisorex Chemical Scaffolds

Modifying the this compound chemical scaffold would involve targeted alterations to its core structure and substituents to explore their influence on activity. Based on the this compound structure, potential design principles for creating analogs would include:

Substitutions on the Phenyl Ring: Varying the nature and position of substituents on the phenyl ring (e.g., adding halogens, alkyl groups, or polar functionalities) could probe the steric and electronic requirements of a binding site. The fluorine atom at the 7-position of the dihydroisochromene also presents an opportunity for systematic variation to understand its specific contribution to activity.

Modifications to the Aminomethyl Group: The primary amine functionality is likely important for interactions, potentially involving hydrogen bonding or ionic interactions. Modifications could include methylation (as seen in some related compounds), increasing the alkyl chain length, or converting the amine to other functional groups (e.g., amides, hydroxyls) to assess the impact on activity and target interaction.

Stereochemical Variations: this compound has defined stereocenters. Synthesis and testing of different stereoisomers would be crucial to understand the stereoselectivity of its interaction with a biological target.

These design principles are guided by common strategies in medicinal chemistry to build a library of analogs with systematic variations, allowing for the correlation of structural changes with observed biological effects.

Computational Modeling of Ligand-Target Interactions (e.g., Molecular Docking, Molecular Dynamics)

Computational modeling techniques are invaluable for gaining insights into how a molecule like this compound might interact with a biological target at the atomic level.

Molecular Docking: If a putative biological target for this compound were identified and its three-dimensional structure available, molecular docking simulations could predict the preferred binding poses and affinities of this compound and its analogs within the target's binding site. This involves computationally placing the ligand (this compound) into the receptor's active site and scoring the resulting poses based on various energy functions. Docking can help prioritize which analogs are most likely to bind effectively.

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic view of ligand-target interactions. These simulations track the time-dependent behavior of the ligand-receptor complex, accounting for the flexibility of both molecules and the influence of the surrounding environment (e.g., water molecules). MD can provide insights into the stability of the binding pose, the strength of interactions, and conformational changes that occur upon binding.

These computational methods would help to rationalize experimental SAR data, propose binding modes, and guide the design of new analogs with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Chemical Biology

Quantitative Structure-Activity Relationship (QSAR) analysis aims to build mathematical models that correlate structural or physicochemical properties of a series of compounds with their biological activity ncats.io. For this compound and its potential analogs, QSAR could be applied to:

Identify Key Molecular Descriptors: Various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters, molecular weight, PSA, XLogP3) can be computed for this compound and its analogs nih.gov. QSAR models would identify which of these descriptors are most strongly correlated with the observed biological activity.

Build Predictive Models: Using statistical methods (e.g., regression analysis, machine learning), QSAR models can be built to predict the activity of new, untested this compound analogs based on their calculated molecular descriptors. This can significantly reduce the number of compounds that need to be synthesized and experimentally tested.

Gain Mechanistic Insights: Analysis of the QSAR models can provide insights into the likely mechanism of interaction with the biological target, indicating which molecular properties are favored or disfavored for activity.

While specific QSAR studies on this compound are not detailed in the search results, the principles of QSAR are broadly applicable to sets of structurally related compounds to establish predictive relationships between structure and activity ncats.io.

De novo Design and Virtual Screening Approaches for Novel this compound Analogs

Computational approaches can also be used to design entirely new molecules based on the this compound framework or to identify potential this compound-like compounds from large databases.

De novo Design: This approach involves computationally building new molecular structures piece by piece within the binding site of a target protein, using the this compound scaffold as a starting point or inspiration. Algorithms can propose novel chemical entities that are predicted to bind effectively to the target, potentially overcoming limitations of the original this compound structure.

Virtual Screening: This involves computationally screening large databases of commercially available or theoretically generated compounds to identify those that are predicted to bind to a specific biological target. Using the structure of this compound or its hypothesized binding mode, virtual screening could identify compounds with similar structural features or predicted binding profiles, potentially uncovering novel this compound analogs or compounds acting through a similar mechanism.

Both de novo design and virtual screening, guided by the structural information of this compound and insights from computational modeling, can accelerate the discovery of novel compounds with desired biological activities.

While the detailed outcomes of such studies specifically on this compound are not presented in the available search results, these computational methodologies represent the standard approaches that would be employed to explore the SAR of the this compound framework and identify potential new chemical entities with modulated activity.

Analytical and Biophysical Methodologies for Fenisorex Research

Spectroscopic and Chromatographic Techniques for Compound Characterization and Purity Assessment

Spectroscopic and chromatographic techniques are fundamental for confirming the identity, structure, and purity of a chemical compound synthesized or isolated during research. These methods provide crucial data regarding the molecular composition, functional groups, and the presence of impurities.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for elucidating the detailed structure of organic molecules. Both 1H and 13C NMR can provide information on the types and arrangement of atoms within the Fenisorex molecule. Mass spectrometry (MS), often coupled with chromatography, allows for the determination of the molecular weight and fragmentation pattern, further confirming the compound's identity and providing clues about its structure. High-resolution mass spectrometry (HRMS) can provide very accurate mass measurements, helping to confirm the elemental composition.

Infrared (IR) spectroscopy can be used to identify the presence of specific functional groups within this compound, such as amine, phenyl, and ether moieties, based on characteristic absorption frequencies. UV-Visible (UV-Vis) spectroscopy is useful for compounds with chromophores, helping to determine concentration and potentially providing information about electronic transitions within the molecule.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. By using appropriate detectors, such as UV-Vis or mass spectrometers, researchers can quantify the amount of this compound and identify and quantify any impurities present. Different HPLC modes, such as reversed-phase or normal-phase chromatography, can be employed depending on the polarity of this compound and potential impurities. Chiral chromatography would be necessary to separate and assess the purity of specific stereoisomers of this compound, given its defined (1R,3R) stereochemistry. Gas chromatography (GC), also often coupled with MS, can be applied for volatile or semi-volatile compounds and their impurities.

Purity assessment using chromatographic techniques typically involves integrating the peak areas in the chromatogram. The ratio of the peak area of this compound to the total area of all peaks provides a measure of its purity. Method validation is crucial to ensure the accuracy, precision, and robustness of these analytical methods for routine analysis nih.gov.

Crystallographic Studies and Structural Elucidation of this compound and its Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise bond lengths, bond angles, and conformational information, which are critical for a complete structural elucidation of this compound. uni.lu Growing high-quality single crystals of this compound is a prerequisite for single-crystal X-ray diffraction. By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of the crystal, the electron density map can be generated, from which the positions of the atoms are determined.

Crystallographic studies can also be applied to complexes of this compound with other molecules, such as proteins. Co-crystallization of this compound with its target protein, followed by X-ray diffraction, can reveal the binding mode, interactions (e.g., hydrogen bonds, hydrophobic interactions), and conformational changes that occur upon binding. This structural information is invaluable for understanding the molecular basis of this compound's activity and for guiding the design of related compounds.

While X-ray crystallography provides detailed structural information for crystalline states, techniques like NMR spectroscopy can provide insights into the conformation and dynamics of this compound in solution. wikipedia.org Combining information from both crystallographic and spectroscopic methods offers a more complete picture of the molecule's behavior.

Biophysical Assays for Characterizing Ligand-Protein Binding Events

Understanding how this compound interacts with its biological target(s) at a molecular level is crucial for elucidating its mechanism of action. Biophysical techniques are employed to characterize these ligand-protein binding events, providing quantitative data on binding affinity, kinetics, and thermodynamics.

Several label-free techniques can be used to study the interaction between this compound and a target protein. Surface Plasmon Resonance (SPR) is a widely used technique that measures the binding of a molecule (the analyte, e.g., this compound) to a biosensor surface coated with the binding partner (e.g., the target protein) in real-time. wikipedia.orgwikidoc.org SPR provides information on binding kinetics (association and dissociation rates) and affinity (dissociation constant, K D). Isothermal Titration Calorimetry (ITC) is another powerful label-free technique that directly measures the heat released or absorbed upon binding. wikipedia.orgwikidoc.org ITC provides a complete thermodynamic profile of the interaction, including binding affinity (K D), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). These parameters offer insights into the driving forces of the binding event.

MicroScale Thermophoresis (MST) is a technique that measures the directed movement of a molecule in a temperature gradient, which changes upon ligand binding. wikipedia.org If one of the binding partners is fluorescently labeled, the change in thermophoresis upon addition of the non-labeled partner can be used to determine binding affinity. MST is particularly useful for studying interactions in solution with low sample consumption.

Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be applied to study protein-ligand interactions, providing information on the binding site and conformational changes upon binding. wikipedia.org

While these techniques are routinely applied in drug discovery and characterization, specific data detailing the binding of this compound to a particular protein target using SPR, ITC, or MST was not found in the provided search results.

Development of Bioanalytical Methods for in vitro and Preclinical Sample Analysis

Bioanalytical methods are essential for detecting and quantifying this compound in biological matrices, such as cell culture media (in vitro) or animal samples (preclinical). These methods are critical for studies investigating compound stability, permeability, metabolism, and pharmacokinetics.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS or LC-MS/MS) is the gold standard for bioanalytical method development due to its high sensitivity, selectivity, and ability to handle complex biological samples. nih.gov The method involves separating this compound from the sample matrix using liquid chromatography, followed by detection and quantification using a mass spectrometer. Tandem mass spectrometry (MS/MS) provides increased specificity by selecting parent ions and monitoring their fragmentation patterns.

Developing a robust bioanalytical method involves several steps, including sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate this compound from the matrix, optimization of chromatographic separation, and optimization of mass spectrometric detection parameters. nih.gov Method validation is then performed to ensure the method is accurate, precise, sensitive, selective, and reproducible within the intended range of concentrations and across different biological matrices. This typically involves assessing parameters such as the lower limit of quantification (LLOQ), linearity, recovery, matrix effects, and stability of this compound in the biological matrix.

Broader Academic and Research Implications of Fenisorex and Its Chemical Class

Contribution to the Understanding of Neuropharmacological Mechanisms and Related Pathways

Research involving Fenisorex has provided insights into neuropharmacological mechanisms, particularly concerning its classification as an amphetamine-like anorectic drug. Amphetamine-like compounds are known to interact with monoaminergic systems in the brain, primarily affecting the transporters and receptors of norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506). While specific detailed studies on this compound's precise binding profiles or effects on individual transporters were not extensively detailed in the provided snippets, its categorization implies an influence on these crucial neurotransmitter pathways wikipedia.org.

One study investigating the effects of various anorectic drugs on pulmonary vascular resistance in isolated rat lungs included this compound, referred to as R 800 nih.gov. This research observed that this compound caused a strong vasoconstriction that was not counteracted by methysergide (B1194908) or phentolamine, suggesting potential interactions with vascular smooth muscle tone independent of or in addition to typical serotonergic or alpha-adrenergic mechanisms targeted by those antagonists nih.gov. This finding highlights the complex pharmacological profiles that can exist within the class of anorectic agents and underscores the importance of studying the specific vascular effects of such compounds.

Furthermore, this compound has been listed in the context of research into neurobehavioral disorders and the modulation of the trimonoamine modulating system (TMMS), which involves serotonin, dopamine, and norepinephrine transporters epo.org. This association suggests that studies on this compound, or its related chemical class, contribute to the broader understanding of how compounds interacting with these transporters can influence behavior and neurological function epo.org. The exploration of such compounds aids in elucidating the roles of these monoaminergic systems in various physiological and pathological processes.

Advancements in Synthetic Organic Chemistry through Complex Molecule Synthesis

The synthesis of this compound has been documented in academic literature focusing on the organic chemistry of drug synthesis, indicating its relevance as a target molecule for synthetic chemists archive.orgtheswissbay.ch. The reported synthetic route involves several key organic transformations, contributing to the repertoire of methods used in complex molecule synthesis.

One described synthesis of this compound involves the condensation of 2,4-dihydroxypropiophenone with benzoyl chloride and sodium benzoate, a reaction known as the Kostanecki-Robinson reaction, which is typically used to synthesize chromones or flavones archive.orgtheswissbay.ch. This step is followed by methylation of a phenolic hydroxyl group, reaction with formaldehyde (B43269) and hydrogen chloride to introduce a chloromethyl group, and finally, displacement of the chlorine with dimethylamine (B145610) to form the amino group present in this compound archive.orgtheswissbay.ch.

This synthetic pathway exemplifies the challenges and strategies involved in constructing molecules with specific stereochemistry and functional group arrangements, such as the isochroman (B46142) core and the chiral centers in this compound nih.gov. Research into optimizing and developing efficient routes for synthesizing compounds like this compound contributes to the advancement of synthetic organic chemistry methodologies, including stereoselective synthesis and the formation of heterocyclic ring systems google.com. The inclusion of this compound synthesis in comprehensive texts on drug synthesis underscores its role as a representative example of the synthetic challenges encountered in medicinal chemistry theswissbay.ch.

Perspectives on Rational Drug Design and Lead Optimization in Contemporary Chemical Biology

This compound's existence as a synthesized, albeit apparently unmarketed, compound reflects its place within past and potentially ongoing efforts in rational drug design and lead optimization. While the specific details of the rational design process that led to this compound are not extensively detailed in the provided information, its structural features and reported pharmacological activity as an anorectic agent suggest it likely emerged from research programs aimed at developing compounds targeting appetite regulation pathways wikipedia.orgchemicalbook.com.

The process of rational drug design often involves understanding the biological target (e.g., neurotransmitter transporters or receptors), designing molecules predicted to interact favorably with that target, and then synthesizing and testing these compounds. This compound, with its amphetamine-like properties, fits within this paradigm, likely representing an attempt to modulate monoaminergic signaling for therapeutic effect wikipedia.org.

Furthermore, the inclusion of this compound in lists of drug compounds and in discussions of drug synthesis within medicinal chemistry contexts points to its role as a potential lead or a compound studied during lead optimization efforts theswissbay.chmpdkrc.edu.infu-berlin.de. Lead optimization involves modifying the structure of an initial active compound (a "lead") to improve its potency, selectivity, pharmacokinetic properties, and reduce potential toxicity. Although the success of this compound itself in reaching the market was limited, the research involved in its design and synthesis contributes to the broader knowledge base used in contemporary chemical biology for designing and optimizing novel therapeutic agents. The challenges encountered with compounds like this compound, such as potential off-target effects or unfavorable properties, inform future drug design strategies within its chemical class and related areas.

Q & A

Q. How should researchers design experiments to assess Fenisorex’s pharmacological effects?

A robust experimental design requires:

- Controlled variables : Define dose ranges, administration routes, and control groups (e.g., placebo, comparator drugs) .

- Endpoint selection : Prioritize clinically relevant endpoints (e.g., biomarker quantification, behavioral assays) aligned with therapeutic hypotheses .

- Randomization and blinding : Minimize bias by using stratified randomization for animal/human studies and double-blinding where feasible .

- Replication : Include triplicate measurements for in vitro assays and multiple cohorts for in vivo studies to ensure reproducibility .

Q. What methodological approaches are recommended for characterizing this compound’s physicochemical properties?

Use a tiered analytical strategy:

- Primary characterization : Employ NMR, HPLC-MS, and X-ray crystallography for structural elucidation .

- Stability testing : Conduct accelerated degradation studies under varied pH, temperature, and light conditions to assess shelf-life .

- Solubility and partition coefficients : Apply shake-flask or chromatographic methods (e.g., logP determination) to predict bioavailability .

- Purity validation : Combine elemental analysis with chromatographic purity assessments (>95% purity threshold for preclinical studies) .

Q. How can researchers optimize data collection in preclinical studies of this compound?

- Standardized protocols : Adopt OECD or ICH guidelines for toxicity assays (e.g., acute toxicity LD50, genotoxicity) .

- Data triangulation : Cross-validate findings using multiple techniques (e.g., ELISA for cytokine levels, flow cytometry for immune cell profiling) .

- Metadata documentation : Record environmental variables (e.g., housing conditions, diet) and batch-specific reagent details to contextualize results .

Advanced Research Questions

Q. How should contradictory toxicological data for this compound be resolved?

Address discrepancies through:

- Meta-analysis : Aggregate data from independent studies to identify dose-dependent or species-specific trends .

- Mechanistic validation : Use knockout models or siRNA silencing to confirm target specificity and off-target effects .

- Statistical re-evaluation : Apply Bayesian models or sensitivity analyses to assess the impact of outlier datasets .

Q. What strategies validate this compound’s molecular targets in complex biological systems?

- Affinity-based profiling : Utilize chemical proteomics (e.g., pull-down assays with biotinylated this compound analogs) .

- CRISPR-Cas9 screens : Identify synthetic lethal interactions or resistance mechanisms in target-expressing cell lines .

- In silico docking : Refine computational models using cryo-EM or crystallographic data to improve binding affinity predictions .

Q. How can multi-omics data integration enhance this compound research?

- Transcriptomics and metabolomics : Correlate gene expression changes (RNA-seq) with metabolic shifts (LC-MS metabolomics) to map pathways .

- Network pharmacology : Build interaction networks linking this compound targets to disease-associated proteins using tools like STRING or Cytoscape .

- Machine learning : Train models on omics datasets to predict efficacy or toxicity thresholds across populations .

Q. What ethical considerations are critical for human trials involving this compound?

- Informed consent : Disclose potential risks (e.g., hepatotoxicity signals from preclinical data) and alternative therapies .

- Data safety monitoring boards (DSMBs) : Implement interim analyses to halt trials if severe adverse events exceed predefined thresholds .

- Equitable recruitment : Ensure demographic diversity in trial cohorts to generalize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.